molecular formula C30H35N3O2S2 B11962939 (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11962939
M. Wt: 533.8 g/mol
InChI Key: BTGNBBMAJBSHRA-OOAXWGSJSA-N
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Description

The compound (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and an isopropoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the pyrazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    Formation of Thiazolidinone Ring: This step involves the reaction of an appropriate thiourea derivative with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a β-diketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiazolidinone and pyrazole intermediates using a suitable coupling agent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high yield and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with similar compounds such as:

    Thiazolidinones: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazoles: Widely studied for their anti-inflammatory and analgesic effects.

    Isopropoxyphenyl derivatives: Investigated for their potential therapeutic applications in various diseases.

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C30H35N3O2S2

Molecular Weight

533.8 g/mol

IUPAC Name

(5Z)-3-octyl-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H35N3O2S2/c1-4-5-6-7-8-12-19-32-29(34)27(37-30(32)36)20-24-21-33(25-13-10-9-11-14-25)31-28(24)23-15-17-26(18-16-23)35-22(2)3/h9-11,13-18,20-22H,4-8,12,19H2,1-3H3/b27-20-

InChI Key

BTGNBBMAJBSHRA-OOAXWGSJSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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